molecular formula C16H20N2O3S B5588719 isobutyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

isobutyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

Cat. No. B5588719
M. Wt: 320.4 g/mol
InChI Key: ANQPDOLVFZHEIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzothieno[2,3-d]pyrimidin derivatives typically involves multistep organic reactions, starting with acylation and followed by cyclization and reduction processes. For instance, Tolkunov et al. (2013) detailed the synthesis of related compounds through the acylation of pyrimidine derivatives using acetic and propionic anhydride, leading to perchlorates that, upon hydrolysis and further cyclocondensation, yield the desired structures (Tolkunov et al., 2013). Similarly, Ding et al. (2003) reported the efficient synthesis of 2-substituted tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones, indicating a methodological framework that might be applicable to our compound of interest (Ding et al., 2003).

Molecular Structure Analysis

The molecular structure of benzothieno[2,3-d]pyrimidin derivatives is characterized by the presence of a heterocyclic core, which can significantly influence the compound's chemical behavior and interactions. Studies by Chen and Liu (2019) on the crystal structure of similar derivatives highlight the intricate arrangements and confirm the influence of substituents on the molecular geometry and overall stability of such compounds (Chen & Liu, 2019).

Chemical Reactions and Properties

Benzothieno[2,3-d]pyrimidin compounds are reactive toward various chemical reagents, allowing for the synthesis of a diverse range of derivatives. For example, Santagati et al. (1993) explored the reactivity of a hexahydro derivative towards different nucleophiles, leading to the formation of novel heterocyclic systems (Santagati et al., 1993). This reactivity is crucial for the chemical modification and functionalization of the core structure.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are influenced by the molecular geometry and substituents on the benzothieno[2,3-d]pyrimidin backbone. The crystal and molecular structure analysis of related compounds provides insight into these properties, which are essential for understanding the compound's behavior in different environments (Ziaulla et al., 2012).

Chemical Properties Analysis

The chemical properties of benzothieno[2,3-d]pyrimidin derivatives, including reactivity, stability, and potential biological activity, are derived from their heterocyclic structure. Research by Elmuradov et al. (2011) on the condensation of similar compounds with aromatic aldehydes demonstrates the versatility and reactivity of these molecules, suggesting a broad spectrum of potential chemical transformations (Elmuradov et al., 2011).

Scientific Research Applications

Synthesis and Antibacterial Potential : One study explored the synthesis of pyrimidine linked pyrazole heterocyclics, which are structurally related to isobutyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate. These compounds showed promising insecticidal and antibacterial potentials, suggesting a route for the development of new antimicrobial agents (Deohate & Palaspagar, 2020).

Antitumor Activity : Another study focused on synthesizing novel thienopyrimidine derivatives containing thiosemicarbazide moiety, evaluating their antitumor activity. This research indicates the potential for developing new antitumor agents based on the structural framework of thienopyrimidine derivatives (Salib et al., 2016).

Antimicrobial Properties : Research into the synthesis of novel thieno[2, 3-d]pyrimidines has also been reported, with a focus on their antibacterial activity. These studies demonstrate the utility of such compounds in the search for new antibacterial drugs (Salahuddin, Kakad, & Shantakumar, 2009).

Pharmacological Activities Exploration : The exploration of pharmacological activities of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives has been carried out, aiming to investigate their potential applications in medicine (Zaki, Radwan, & El-Dean, 2017).

properties

IUPAC Name

2-methylpropyl 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-10(2)8-21-13(19)7-18-9-17-15-14(16(18)20)11-5-3-4-6-12(11)22-15/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQPDOLVFZHEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CN1C=NC2=C(C1=O)C3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropyl 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetate

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